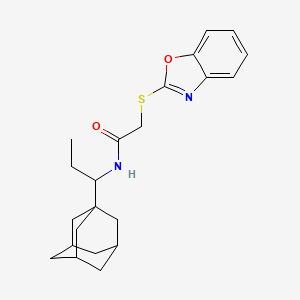![molecular formula C22H21FN2O2 B15003118 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B15003118.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features a unique combination of indole, piperidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. The process often begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution reactions. The final step involves the formation of the piperidine ring and its attachment to the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole core.
Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids are structurally related.
Fluorophenyl Compounds: Fluoxetine and other fluorinated pharmaceuticals have similar fluorophenyl groups.
Uniqueness: 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is unique due to its combination of indole, piperidine, and fluorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21FN2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-16(9-11-17)14-25-15-19(18-6-2-3-7-20(18)25)21(26)22(27)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14H2 |
InChI Key |
JSKFEHOGGWFOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003045.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B15003053.png)
![6-butyl-1,3-dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003059.png)
![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003067.png)
![4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B15003070.png)
![methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B15003083.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003093.png)
![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B15003106.png)
![{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B15003113.png)
![7-(4-Carboxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15003115.png)
